molecular formula C18H17N5O3S B3549219 N-(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)acetamide

N-(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)acetamide

Cat. No. B3549219
M. Wt: 383.4 g/mol
InChI Key: LZDZIIDPJKWONK-UHFFFAOYSA-N
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Description

“N-(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)acetamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The compound also includes a nitrobenzyl group and an acetamide group.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound .


Chemical Reactions Analysis

The compound, due to the presence of the triazole ring and the nitrobenzyl group, might undergo various chemical reactions. For example, triazoles can participate in reactions such as alkylation, acylation, and nucleophilic substitution . The nitro group in the nitrobenzyl part could potentially be reduced to an amino group.

Future Directions

The future directions for this compound could involve further studies to determine its potential applications. Given the biological activity of triazole compounds , it could be interesting to explore its potential use in medicinal chemistry.

properties

IUPAC Name

N-[3-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-12(24)19-15-5-3-4-14(10-15)17-20-21-18(22(17)2)27-11-13-6-8-16(9-7-13)23(25)26/h3-10H,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDZIIDPJKWONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN=C(N2C)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)acetamide
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N-(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)acetamide
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N-(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)acetamide
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N-(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)acetamide
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N-(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)acetamide
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N-(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)acetamide

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